
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methylsulfonylphenyl intermediate: This can be achieved through sulfonation of a phenyl ring followed by methylation.
Coupling with thiophene derivatives: The thiophene rings are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the intermediate and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as:
- Pharmaceutical Intermediate : It may serve as a precursor for developing drugs targeting specific biological pathways.
- Enzyme Inhibition : It can bind to enzymes or receptors, modulating their activity, which is crucial in drug design.
Organic Electronics
Due to its unique electronic properties, the compound is being explored for:
- Organic Field-Effect Transistors (OFETs) : Its ability to transport charge makes it suitable for electronic applications.
- Organic Light-Emitting Diodes (OLEDs) : Potential use in display technologies due to efficient light emission characteristics.
Research indicates that this compound may exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest potential anti-proliferative effects against cancer cell lines.
- Antiviral Activity : Investigated for efficacy against viral infections, including SARS-CoV-2, by inhibiting viral proteases.
Case Study 1: Anticancer Activity
A study evaluated the anti-proliferative effects of similar thiophene derivatives on human lung carcinoma (A549) cells. Results indicated significant inhibition of cell growth, suggesting that compounds with similar structures could be effective anticancer agents .
Case Study 2: Antiviral Properties
Research highlighted the role of thiophene-fused compounds in inhibiting SARS-CoV-2 main protease. The findings suggest that modifications to the thiophene structure can enhance antiviral efficacy, positioning compounds like 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide as potential therapeutic candidates .
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide: Lacks the additional thiophene ring.
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide: Similar structure but with the thiophene ring in a different position.
Uniqueness
The presence of both thiophene rings in 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide provides unique electronic properties, making it particularly useful in organic electronics. Additionally, the combination of aromatic and heterocyclic structures can enhance its biological activity, making it a valuable compound in medicinal chemistry.
Biological Activity
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features two thiophene rings and a methylsulfonyl group attached to a phenyl ring, which contributes to its unique electronic properties. These characteristics may enhance its interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Methylsulfonylphenyl Intermediate : Achieved through sulfonation followed by methylation.
- Coupling with Thiophene Derivatives : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.
- Amidation : The final step involves forming the amide bond between the intermediate and an amine.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It can alter pathways involved in cellular signaling, potentially impacting cell proliferation and survival.
Antimicrobial Activity
Thiophene derivatives, including this compound, have shown various pharmacological activities:
- Antibacterial : Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Antifungal and Antiviral Potential : Related compounds have been noted for their antifungal properties and potential antiviral effects against pathogens like SARS-CoV-2 .
Anticancer Properties
Research indicates that thiophene derivatives can possess anticancer activity:
- Compounds similar to this compound have been shown to inhibit cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Anticancer Activity : A study demonstrated that related thiophene compounds exhibited significant cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study highlighted the antibacterial effects of thiophene derivatives against resistant strains of bacteria, showing promise for treating infections caused by multidrug-resistant organisms .
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide | Lacks additional thiophene ring | Moderate antibacterial activity |
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide | Different thiophene position | Enhanced anticancer properties |
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S3/c1-26(22,23)16-7-4-14(5-8-16)6-9-18(21)20-19(15-10-12-24-13-15)17-3-2-11-25-17/h2-5,7-8,10-13,19H,6,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAACZDHXCOODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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